N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2,5-dichlorothiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O3S2/c1-9-12(7-22)19(23-18(24)11-6-16(20)28-17(11)21)27-15(9)5-10-2-3-13-14(4-10)26-8-25-13/h2-4,6H,5,8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUCUKOAFMEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2,5-dichlorothiophene-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3-benzodioxole moiety, which is then coupled with a thiophene derivative. The key steps include:
Reduction: The resulting product is reduced with lithium tetrahydroaluminate to obtain the intermediate methanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of compounds similar to N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2,5-dichlorothiophene-3-carboxamide as antimicrobial agents. For instance, benzodioxole derivatives have been shown to inhibit the bacterial protein FtsZ, which is critical for bacterial cell division. Compounds exhibiting high potency against strains like MRSA and MSSA have been reported with minimal cytotoxicity towards human cells .
Cancer Research
The compound's unique structure suggests potential applications in cancer therapy. The presence of the thiophene and cyano groups may allow it to interact with various cellular pathways involved in tumor growth and metastasis. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
Preliminary investigations suggest that compounds with similar structures may offer neuroprotective benefits. They may act on neurotransmitter systems and exhibit antioxidant properties, potentially mitigating oxidative stress-related neuronal damage .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of Benzodioxole Moiety : Utilizing catechol derivatives.
- Introduction of Cyano Group : Employing nucleophilic substitution reactions.
- Thiophene Ring Construction : Utilizing thiophene derivatives as building blocks.
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of benzodioxole-based compounds against bacterial infections, it was found that certain derivatives exhibited MIC values as low as 0.1 μg/mL against Bacillus subtilis, showcasing their potential as effective antibiotics .
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines demonstrated that compounds related to this compound could significantly reduce cell viability through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The target compound’s fully unsaturated thiophene ring contrasts with the partially saturated dihydrothiophene in compounds.
Substituent Effects :
- The benzodioxolylmethyl group in the target compound introduces steric bulk and electron density compared to the simpler phenyl or chlorophenyl groups in analogues. This may enhance lipophilicity or modulate receptor affinity.
- The 2,5-dichlorothiophene-3-carboxamide moiety provides dual halogen substituents, which could promote halogen bonding or metabolic stability relative to the p-tolyl or 3-chlorophenyl carbamoyl groups in analogues .
Thermal Properties: The analogues in exhibit significant melting point variations (234–285°C), influenced by substituent polarity and crystal packing. The p-tolylcarbamoyl group in 5an (284–285°C) likely enhances symmetry and intermolecular interactions compared to the 3-chlorophenylcarbamoyl derivative (234–235°C). The target compound’s melting point cannot be inferred due to lack of data .
Spectroscopic Trends: IR spectra of compounds show characteristic absorptions for cyano (~2210 cm⁻¹) and amide carbonyl (~1660 cm⁻¹) groups. The target compound’s benzodioxole group would likely introduce additional C-O-C stretching (~1250 cm⁻¹) and aromatic C-H vibrations, though experimental data are unavailable .
Functional Group Implications
- Benzodioxole vs. Phenyl : The methylenedioxy ring in the target compound may improve metabolic resistance compared to unsubstituted phenyl groups, as seen in other drug candidates (e.g., paroxetine) .
- Dichlorothiophene vs. Chlorophenylcarbamoyl : The dichloro substitution on thiophene could enhance electrophilicity and π-stacking interactions, whereas chlorophenylcarbamoyl groups in analogues may prioritize hydrogen bonding.
Biological Activity
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Benzodioxole moiety : Known for its diverse biological activities.
- Cyano group : Imparts significant reactivity and potential for biological interactions.
- Thiophene rings : Contribute to the electronic properties and stability of the molecule.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 426.31 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Moiety : This can be synthesized from catechol and formaldehyde.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions.
- Synthesis of Thiophene Derivatives : Utilizes various thiophene precursors and reaction conditions to yield the desired product.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering signal transduction pathways that affect cell proliferation and survival.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance:
- In vitro studies have shown that related thiophene derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Tests have indicated effectiveness against certain Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) at concentrations above 10 µM. |
| Study 2 | Showed inhibition of bacterial growth in Staphylococcus aureus with an MIC of 50 µg/mL. |
| Study 3 | Explored the compound's effect on apoptosis markers in lung cancer cells, indicating a dose-dependent increase in apoptotic cells. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2,5-dichlorothiophene-3-carboxamide?
- Answer : The compound’s synthesis likely involves multi-step protocols, such as:
- Step 1 : Formation of the thiophene backbone via cyclocondensation of acetylated intermediates with nitriles or isothiocyanates. For example, benzoylisothiocyanate in 1,4-dioxane has been used to functionalize thiophene precursors .
- Step 2 : Introduction of the benzodioxolylmethyl group via nucleophilic substitution or coupling reactions. Similar procedures involve alkylation with substituted benzyl halides under basic conditions .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography is typical for structurally analogous thiophene carboxamides .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions, particularly the benzodioxole and dichlorothiophene moieties. Chemical shifts for cyano groups (~110-120 ppm in C) and thiophene protons (~6.5-7.5 ppm in H) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHClNOS).
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Answer :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare them with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
- Step 2 : Use X-ray crystallography to resolve ambiguities in regiochemistry. For example, single-crystal analysis of similar thiophene carboxamides has clarified substituent orientation .
- Step 3 : Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping proton environments .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Answer :
- Catalytic Optimization : Use palladium catalysts (e.g., Pd(OAc)) for coupling reactions, as demonstrated in reductive cyclizations of nitroarenes .
- Temperature Control : Maintain reactions at 20–25°C during acyl chloride additions to minimize side products, as shown in thiazole acetamide syntheses .
- Workup Adjustments : Quench reactions with ice/water to precipitate intermediates efficiently, as seen in benzodioxole-functionalized thiophenes .
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameters should account for the compound’s electron-deficient thiophene rings and hydrogen-bonding amide groups.
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the cyano group’s electron-withdrawing nature may enhance reactivity in nucleophilic aromatic substitutions .
- MD Simulations : Simulate stability in physiological conditions (e.g., solvation in water/ethanol mixtures) to guide formulation for in vitro assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
